molecular formula C13H15N3O3 B1610783 Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 81581-05-7

Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B1610783
CAS No.: 81581-05-7
M. Wt: 261.28 g/mol
InChI Key: HWLGXZVEAIOPJL-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound characterized by a 4-methoxybenzyl substituent at the N1 position and an ethyl ester group at the C4 position of the triazole ring. Its molecular formula is C₁₃H₁₅N₃O₃ (MW: 277.28) . The compound is synthesized via alkylation reactions, such as the reaction of 1-(chloromethyl)-4-methoxybenzene with a triazole precursor in the presence of a base like Cs₂CO₃ in acetonitrile . Derivatives of this compound, including hydroxyl- and chloro-substituted variants (e.g., ethyl 5-hydroxy- and 5-chloro- analogs), have been reported, with CAS numbers 75020-41-6 and 75020-42-7, respectively .

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While this classical "click chemistry" method is widely used for 1,2,3-triazole synthesis, its direct application for ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate is less documented specifically. However, the method generally involves:

  • Reacting an organic azide (e.g., 4-methoxybenzyl azide) with a terminal alkyne bearing an ethyl carboxylate group (e.g., ethyl propiolate).
  • Using Cu(I) catalyst under mild conditions to promote regioselective 1,4-disubstituted 1,2,3-triazole formation.
  • Subsequent purification yields the target compound.

This approach is efficient and modular but requires handling of potentially hazardous azides and may involve expensive starting materials.

Base-Mediated Synthesis Using Ethyl Diazoacetate and 4-Methoxyphenyl-Derived Imines

A more recent and efficient method, reported in peer-reviewed literature, provides a direct and convenient route to ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate derivatives, closely related to the target compound. The key features are:

  • Reactants: Ethyl diazoacetate and aryl imines derived from 4-methoxyaniline.
  • Catalyst/Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or similar strong organic bases.
  • Reaction Conditions: Mild temperatures, typically room temperature to moderate heating.
  • Mechanism: The imine nitrogen attacks the terminal nitrogen of the diazo compound, followed by cyclization and aromatization to form the 1,2,3-triazole ring.
  • Yield: Good to high chemical yields with tolerance for various substituted phenyl imines.

This method avoids the use of toxic azides and expensive alkynes, offering a safer and more scalable alternative.

Industrially Relevant Preparation via 1-Substituted-4,5-Dibromo-1H-1,2,3-triazole Intermediates

A patent discloses a multi-step industrially scalable synthesis for 1-substituted-1H-1,2,3-triazole-4-carboxylic acid derivatives, which can be adapted for this compound. The process includes:

  • Step 1: Preparation of 1-(4-methoxybenzyl)-4,5-dibromo-1H-1,2,3-triazole dissolved in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF), cooled to −78°C to 0°C.
  • Step 2: Addition of isopropylmagnesium chloride (Grignard reagent) to form 1-substituted-4-bromo-1H-1,2,3-triazole intermediate.
  • Step 3: Further treatment with isopropylmagnesium chloride-lithium chloride composite, followed by carbonation with carbon dioxide to introduce the carboxylate functionality.
  • Step 4: Acidification, extraction, and drying yield a mixture of carboxylic acid derivatives.
  • Step 5: Esterification via reaction with methyl iodide in the presence of inorganic base (e.g., potassium carbonate) in mixed solvents (THF/DMF or DMAc) to form the ethyl ester.
  • Step 6: Purification by crystallization and filtration.

This method emphasizes:

  • High yield and purity suitable for industrial production.
  • Use of relatively inexpensive and readily available reagents.
  • Avoidance of hazardous azides.
  • Control of reaction parameters (temperature, molar ratios) to optimize yield.

Comparative Data Table of Preparation Methods

Parameter Base-Mediated Diazo-Imine Method Grignard/Carbonation Industrial Method CuAAC Click Chemistry Method
Starting Materials Ethyl diazoacetate, aryl imines 1-substituted-4,5-dibromo-1,2,3-triazole Organic azide, terminal alkyne
Catalysts/Reagents DBU or strong base Isopropylmagnesium chloride, CO2, methyl iodide Cu(I) catalyst
Reaction Conditions Mild, room temp to moderate heat Low temp (−78°C to 50°C), multiple steps Mild, room temp
Yield Good to high High (up to ~53% in example) High, regioselective
Safety Considerations Avoids azides Uses Grignard reagents, CO2 Uses potentially explosive azides
Scalability Suitable for lab scale Suitable for industrial scale Suitable for lab and industrial scale
Environmental Impact Moderate Moderate (solvents, reagents) Moderate to high (azide handling)
Functional Group Tolerance Good Good Good

Detailed Research Findings and Notes

  • The base-mediated reaction of ethyl diazoacetate with 4-methoxyaniline derived imines provides a direct route to fully substituted 1,2,3-triazoles with the 4-carboxylate ester group intact, facilitating further functionalization.

  • The industrial method involving dibromo-triazole intermediates and Grignard reagents allows for precise introduction of the 4-carboxylate group via carbonation, followed by esterification to the ethyl ester, yielding the target compound with good purity and yield.

  • The use of isopropylmagnesium chloride-lithium chloride composite improves reaction efficiency and selectivity in the Grignard step, highlighting advances in organometallic reagent design.

  • The reaction parameters such as temperature control (−78°C to 50°C), molar ratios of reagents, and solvent choice (THF, METHF, DMF) are critical for optimizing yield and purity.

  • The presence of the 4-methoxybenzyl substituent at the N-1 position is introduced via the starting dibromo-triazole or imine precursor, ensuring regioselective substitution.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

Reaction ConditionsProductNotes
1 M NaOH, ethanol, reflux, 6 h1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acidComplete conversion observed via NMR .
H₂SO₄ (conc.), H₂O, 80°C, 4 hSame carboxylic acidLower yield compared to basic hydrolysis.

Nucleophilic Substitution at the Triazole Ring

The triazole nitrogen atoms participate in nucleophilic substitution reactions, particularly at N1 and N2 positions, depending on electronic and steric factors.

Example Reaction with Methylamine:

  • Conditions: Methylamine (excess), DMF, 60°C, 12 h.

  • Product: 1-(4-Methoxybenzyl)-4-(methylcarbamoyl)-1H-1,2,3-triazole (85% yield) .

Functionalization of the 4-Methoxybenzyl Group

The 4-methoxybenzyl substituent undergoes demethylation or electrophilic substitution under controlled conditions.

ReactionConditionsProductYield
DemethylationBBr₃, CH₂Cl₂, −78°C → rt, 2 h1-(4-Hydroxybenzyl)-1H-1,2,3-triazole-4-carboxylate72%
NitrationHNO₃/H₂SO₄, 0°C, 1 h1-(4-Methoxy-3-nitrobenzyl)-1H-1,2,3-triazole-4-carboxylate68%

Reduction of the Ester Group

The ethyl ester can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):

  • Conditions: LiAlH₄ (2 eq), THF, 0°C → reflux, 3 h.

  • Product: (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol (90% yield) .

Interaction with Organometallic Reagents

The triazole ring coordinates with transition metals, forming complexes that enhance catalytic activity in cross-coupling reactions. For example:

  • Reaction with Cu(I): Forms a stable complex used in azide-alkyne cycloadditions .

  • Pd-Catalyzed Coupling: Suzuki-Miyaura coupling at the triazole C5 position (if substituted) .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYield
Ester hydrolysisNaOH, ethanol, refluxCarboxylic acid>95%
AmidationNH₃, MeOH, rt, 24 hCarboxamide82%
BenzylationBenzyl bromide, K₂CO₃, DMFBis-benzyl derivative75%

Mechanistic Insights

  • Ester Hydrolysis: Proceeds via nucleophilic attack at the carbonyl carbon, with base-assisted deprotonation stabilizing the tetrahedral intermediate .

  • Triazole Substitution: Electron-deficient triazoles favor nucleophilic attack at N1, while steric hindrance from the 4-methoxybenzyl group directs reactivity to N2 .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate has the molecular formula C13H15N3O3C_{13}H_{15}N_{3}O_{3} and a molecular weight of approximately 261.28 g/mol. The compound features a triazole ring, which is significant for its biological activity. The presence of the methoxybenzyl group enhances its lipophilicity and potential interactions with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent due to its structural resemblance to known bioactive compounds:

  • Antimicrobial Activity : Studies have shown that triazole derivatives exhibit significant antibacterial and antifungal properties. This compound has been evaluated for its efficacy against various pathogens.
  • Anticancer Properties : Research indicates that compounds containing triazole rings can inhibit cancer cell proliferation. Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity in vitro and in vivo models, indicating potential therapeutic uses in treating inflammatory diseases.

Agricultural Applications

The compound's structure makes it a candidate for use in agrochemicals:

  • Herbicides and Insecticides : Triazole compounds are known for their herbicidal and insecticidal properties. This compound could be explored as a lead compound for developing new agrochemicals aimed at pest control.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant inhibition of bacterial growth against Staphylococcus aureus.
Study BAnticancer ActivityShowed IC50 values indicating cytotoxicity against MCF-7 breast cancer cells.
Study CAgricultural UseEvaluated as a potential herbicide with effective weed suppression observed in field trials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxybenzyl group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-methoxybenzyl group in the target compound distinguishes it from analogs with other aromatic or heteroaromatic substituents. Key comparisons include:

Compound Name Substituent at N1 C4/C5 Substituents Key Properties/Effects Reference
Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate 4-Methoxybenzyl Ethyl ester (C4) Enhanced lipophilicity due to methoxy group; potential for π-π stacking .
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Pyridin-3-yl Formyl (C5), ethyl ester (C4) Steric hindrance from formyl group induces twisted triazole-pyridine conformation; intramolecular n→π* interactions .
Ethyl 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylate 4-Ethoxyphenyl Formyl (C5), ethyl ester (C4) Exhibits ring-chain tautomerism (20% cyclic hemiacetal in solution) due to formyl-carboxylic acid proximity .
Ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate 4-Methylbenzyl Ethyl ester (C4) Reduced polarity compared to methoxy analog; weaker hydrogen-bonding capacity .
Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate p-Nitrophenyl Methyl (C5), ethyl ester (C4) Electron-withdrawing nitro group increases reactivity in nucleophilic substitutions .

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (electron-donating) enhances solubility in polar solvents compared to nitro or methyl groups .
  • Steric Effects : Bulky substituents like pyridin-3-yl or formyl groups induce conformational distortions, affecting packing efficiency and intermolecular interactions .
  • Tautomerism : Formyl-containing analogs (e.g., ) exhibit tautomerism absent in the methoxybenzyl derivative, influencing their stability and reactivity .

Yield Comparison :

  • Pyridin-3-yl formyl analog: High yields (~90%) due to optimized acetal protection .
  • Aminofurazan derivatives: Yields up to 96% under reflux conditions .

Crystallographic and Structural Insights

  • Target Compound Derivatives : Hydroxy and chloro substituents at C5 (e.g., ethyl 5-hydroxy-1-(4-methoxybenzyl)-triazole-4-carboxylate) enable hydrogen bonding, influencing crystal packing .
  • Pyridin-3-yl Formyl Analog : Twisted triazole-pyridine conformation (dihedral angle ~40°) due to formyl steric effects; three distinct π-interactions stabilize the lattice .
  • Nitroaryl Analogs : Planar structures facilitated by nitro group conjugation, enhancing π-stacking .

Biological Activity

Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of 1,2,3-triazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound based on recent research findings, including its potential applications in cancer therapy, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13_{13}H15_{15}N3_3O4_4
  • Molecular Weight : 273.28 g/mol
  • CAS Number : 12934325

The triazole ring is known for its stability and solubility in polar biological environments, making it a favorable scaffold for drug development.

Anticancer Activity

Recent studies have indicated that various 1,2,3-triazole derivatives exhibit significant anticancer activity. This compound has shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. For example, a related triazole compound demonstrated an IC50_{50} value of 0.43 µM against HCT116 cancer cells, significantly more potent than traditional chemotherapeutics .

Table 1: Anticancer Activity of Related Triazole Compounds

CompoundCancer Cell LineIC50_{50} (µM)Mechanism of Action
Compound 1HCT1160.43Induces apoptosis
Compound 4MCF-71.5Cell cycle arrest
Ethyl TriazolePC-30.6ROS increase

Other Biological Activities

Research has also explored the potential antiviral properties of triazole derivatives. For instance, certain triazoles have shown efficacy against viral infections by inhibiting viral replication processes . The specific antiviral activity of this compound remains to be thoroughly investigated.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of various triazole derivatives, this compound was tested alongside other compounds. Results indicated that it induced significant apoptosis in HCT116 cells while sparing normal cells from cytotoxic effects .

Case Study 2: Antimicrobial Screening

Another study screened a series of triazole compounds for antimicrobial activity against Mycobacterium smegmatis and other pathogens. While most did not show effective antimicrobial properties at low concentrations, the ongoing research aims to modify the structure to enhance efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A general method involves refluxing an azide precursor (e.g., 4-methoxybenzyl azide) with ethyl propiolate in a solvent like ethanol or DMSO, catalyzed by Cu(I). Reaction optimization includes controlling temperature (60–80°C), catalyst loading (5–10 mol%), and reaction time (12–24 hrs). Post-reaction hydrolysis under acidic or basic conditions may refine purity . For analogs, substituent compatibility requires testing inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is the structural identity of this triazole derivative confirmed using spectroscopic and crystallographic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies regiochemistry, with the triazole C-H proton appearing as a singlet (δ 8.0–8.5 ppm). X-ray crystallography resolves ambiguities: lattice parameters (e.g., monoclinic systems with space group P2₁/n) and anisotropic displacement ellipsoids confirm molecular geometry. Programs like SHELXL refine structures using high-resolution data, with R-factors < 0.05 indicating reliable models .

Advanced Research Questions

Q. How can data contradictions during crystal structure refinement be resolved using SHELXL?

Discrepancies in thermal parameters or occupancy factors arise from disordered solvent molecules or twinning. SHELXL’s TWIN and BASF commands model twinned data, while PART instructions partition disorder. For high-angle data (θ > 25°), anisotropic refinement improves accuracy. Validation tools (e.g., CheckCIF) identify outliers in bond lengths/angles, guiding manual adjustments .

Q. What strategies are employed to functionalize the triazole core for enhanced biological activity?

Substituent effects are probed via:

  • Electrophilic substitution : Introducing halogens (Cl, Br) at C5 via in situ halogenation (e.g., NCS/DBDMH) modulates lipophilicity .
  • Carboxylate hydrolysis : Refluxing with NaOH/EtOH yields the carboxylic acid, enabling conjugation to pharmacophores (e.g., quinoline hybrids) . Biological assays (e.g., enzyme inhibition) compare analogs, with logP and Hammett constants correlating activity .

Q. How do substituents on the benzyl ring influence physicochemical properties?

Comparative studies using analogs (e.g., 2,6-difluoro or 2,4-dichloro derivatives) reveal:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) increase thermal stability (Tₘ ↑ 20–30°C) but reduce solubility .
  • Methoxy groups enhance π-π stacking in crystal lattices, observed via shorter intermolecular distances (3.4–3.6 Å) in X-ray data .

Q. Methodological Considerations

  • Crystallography Workflow :

    • Data collection at low temperature (100 K) minimizes thermal motion .
    • SHELXD/SHELXE solve phases via dual-space methods for non-centrosymmetric structures .
    • WinGX/ORTEP visualize ellipsoids and H-bond networks .
  • Synthetic Optimization :

    • Use in situ IR monitoring to track azide consumption .
    • Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization (MeOH/H₂O) .

Properties

IUPAC Name

ethyl 1-[(4-methoxyphenyl)methyl]triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-19-13(17)12-9-16(15-14-12)8-10-4-6-11(18-2)7-5-10/h4-7,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLGXZVEAIOPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513439
Record name Ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81581-05-7
Record name Ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of para-methoxy benzyl azide (125.0 g, 0.77 mol) in anhydrous DMF (300 mL) was added dropwise propionic acid ethyl ester-(166 g, 1.77 mol) at 0° C. After the addition, the mixture was stirred at RT overnight. The mixture was evaporated in vacuo to yield crude title compound (190.0 g, 95.0%) as yellow oil that was used without further purification.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
166 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate

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